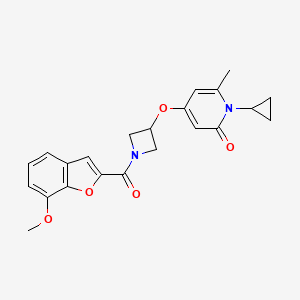

1-cyclopropyl-4-((1-(7-methoxybenzofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one

Description

1-cyclopropyl-4-((1-(7-methoxybenzofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one is a structurally complex pyridin-2(1H)-one derivative with a unique combination of substituents. The pyridin-2(1H)-one core is a nitrogen-containing heterocycle known for its pharmacological relevance, including antimicrobial, antioxidant, and antitumor properties . Key structural features of this compound include:

- A cyclopropyl group at position 1, which may enhance metabolic stability and influence steric interactions.

- A methyl group at position 6, which could modulate electronic effects and solubility.

Its structural complexity distinguishes it from simpler pyridin-2(1H)-one derivatives discussed in existing literature .

Properties

IUPAC Name |

1-cyclopropyl-4-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]oxy-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5/c1-13-8-16(10-20(25)24(13)15-6-7-15)28-17-11-23(12-17)22(26)19-9-14-4-3-5-18(27-2)21(14)29-19/h3-5,8-10,15,17H,6-7,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNZEZRYKAHRCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CC5=C(O4)C(=CC=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Cyclopropyl-4-((1-(7-methoxybenzofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one, with the CAS number 2034237-63-1, is a synthetic compound that exhibits notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The molecular formula of the compound is , with a molecular weight of 394.4 g/mol. The structure includes a cyclopropyl group, a pyridine ring, and a benzofuran moiety, contributing to its diverse biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H22N2O5 |

| Molecular Weight | 394.4 g/mol |

| CAS Number | 2034237-63-1 |

Biological Activity

Research indicates that this compound exhibits various biological activities including:

- Antimicrobial Activity : Studies have shown that benzofuran derivatives possess significant antimicrobial properties. The presence of the methoxy group enhances the compound's efficacy against various bacterial strains .

- Neuroprotective Effects : Preliminary studies suggest that the compound may reduce neuronal hyperexcitability, potentially offering therapeutic benefits for neurological disorders. This effect is mediated through modulation of ion channels, similar to other compounds in its class .

- Anticancer Potential : The compound's structural features suggest potential anticancer activity, particularly through apoptosis induction in cancer cells. Research is ongoing to elucidate the specific pathways involved.

The biological activity of 1-cyclopropyl-4-((1-(7-methoxybenzofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one is thought to involve:

- Ion Channel Modulation : Similar to KCNQ channel openers, this compound may influence neuronal excitability by modulating potassium channels .

- Receptor Interaction : The benzofuran moiety likely interacts with specific receptors involved in neurotransmission and cellular signaling pathways, enhancing its neuroprotective effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study A : Demonstrated significant antimicrobial activity against Gram-positive bacteria, with MIC values comparable to established antibiotics .

- Study B : Investigated the neuroprotective effects in rat hippocampal slices, showing reduced excitability upon treatment with the compound .

- Study C : Explored the anticancer potential in vitro, revealing that the compound induces apoptosis in cancer cell lines through caspase activation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares a pyridin-2(1H)-one core with the derivatives synthesized in the evidence (e.g., 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile). However, critical differences include:

Antioxidant Activity

- Evidence-Based Analogs : Bromophenyl derivatives (e.g., 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile) showed 79.05% DPPH scavenging at 12 ppm, nearing ascorbic acid’s efficacy (82.71%) .

- Target Compound : The 7-methoxybenzofuran group may donate electrons via its methoxy substituent, but its bulky structure could hinder radical scavenging efficiency compared to smaller bromophenyl analogs.

Antibacterial Activity

- Target Compound : The azetidinyloxy linker and benzofuran moiety may enhance penetration through bacterial membranes, but the cyclopropyl group’s steric bulk could offset this advantage.

Molecular Docking and Binding Affinity

- Evidence-Based Analogs : Docking studies revealed strong binding affinities correlated with MIC values, particularly for bromophenyl derivatives interacting with bacterial enzyme active sites .

Research Implications and Gaps

- Critical Gaps : Empirical data on its ADMET profile, solubility, and in vivo efficacy are absent in the provided evidence. Comparative studies with the analogs above are needed to validate docking predictions.

- Recommendations : Synthesize the target compound and evaluate its antioxidant/antibacterial activity using standardized assays (e.g., DPPH, broth microdilution for MIC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.